N-(2-Chloro-4-methoxyphenyl)acetamide

Catalog No.
S14384041
CAS No.
31601-42-0
M.F
C9H10ClNO2
M. Wt
199.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Chloro-4-methoxyphenyl)acetamide

CAS Number

31601-42-0

Product Name

N-(2-Chloro-4-methoxyphenyl)acetamide

IUPAC Name

N-(2-chloro-4-methoxyphenyl)acetamide

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C9H10ClNO2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,1-2H3,(H,11,12)

InChI Key

WASAUEQJQJLVAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)Cl

N-(2-Chloro-4-methoxyphenyl)acetamide is a chemical compound characterized by the molecular formula C9H10ClNO2C_9H_{10}ClNO_2 and a molecular weight of approximately 199.63 g/mol. This compound features a chloro group and a methoxy group attached to a phenyl ring, which significantly influences its chemical behavior and biological activity. The structural representation can be expressed using the SMILES notation: COC1=C(C=C(C=C1)NC(=O)CCl)Cl .

The compound is classified as an irritant, posing potential risks upon exposure, particularly to the skin, eyes, and respiratory system. Therefore, it is crucial to handle it with appropriate safety measures in laboratory settings.

Typical of amides and chlorinated compounds. Key reactions include:

  • Nucleophilic Substitution: The chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield corresponding acids and amines.
  • Acylation Reactions: The acetamide functional group can engage in acylation reactions, further modifying the compound's structure for specific applications .

These reactions are significant in synthetic organic chemistry, particularly for creating derivatives with enhanced properties.

Research indicates that N-(2-Chloro-4-methoxyphenyl)acetamide exhibits notable biological activity. Its potential applications include:

  • Anticancer Activity: Preliminary studies suggest that this compound may interact with specific biological targets relevant to cancer treatment, although detailed mechanisms remain under investigation .
  • Enzyme Inhibition: The compound has been studied for its effects on enzymes such as phosphoglycerate dehydrogenase, which is implicated in certain cancer types .

These biological activities highlight its relevance in medicinal chemistry and drug development.

The synthesis of N-(2-Chloro-4-methoxyphenyl)acetamide typically involves several steps:

  • Preparation of Chloroacetyl Chloride: Chloroacetyl chloride is synthesized from chloroacetic acid and thionyl chloride.
  • Reaction with 4-Methoxyaniline: The chloroacetyl chloride is reacted with 4-methoxyaniline under controlled conditions (often in an ice bath) to form the acetamide.
  • Purification: The resulting product is purified through recrystallization from suitable solvents like ethanol .

This multi-step synthesis allows for the effective production of the compound with high purity.

N-(2-Chloro-4-methoxyphenyl)acetamide has several applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing other complex organic molecules.
  • Biochemical Research: The compound is utilized in studies related to enzyme interactions and metabolic pathways .

Its diverse applications underscore its significance in both industrial and research settings.

Interaction studies have revealed that N-(2-Chloro-4-methoxyphenyl)acetamide can engage with various biological targets. For instance:

  • Enzyme Interactions: It has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against certain diseases.
  • Binding Affinities: Research indicates varying binding affinities to different biological receptors, which are critical for understanding its pharmacological profile .

These interactions are essential for assessing the compound's potential therapeutic uses.

Several compounds share structural characteristics with N-(2-Chloro-4-methoxyphenyl)acetamide. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
N-(3-Chloro-4-methoxyphenyl)acetamideC9H10ClNO2C_9H_{10}ClNO_2Lacks chlorine at position two; potential for different reactivity.
2-Chloro-N-(4-methoxyphenyl)acetamideC9H10ClNO2C_9H_{10}ClNO_2Contains a methoxy group; similar acetamide structure but different chlorine positioning.
N-(3-Methylphenyl)acetamideC9H11NOC_9H_{11}NOContains a methyl group instead of a methoxy group; alters solubility and reactivity.

The uniqueness of N-(2-Chloro-4-methoxyphenyl)acetamide lies in its dual chlorine substitutions and methoxy group, which may enhance its biological activity compared to similar compounds .

Novel Solvent Systems and Catalytic Approaches for Acetamide Formation

The synthesis of N-(2-Chloro-4-methoxyphenyl)acetamide typically involves coupling 2-chloro-4-methoxyaniline with chloroacetyl chloride. Traditional methods rely on polar aprotic solvents like tetrahydrofuran (THF) paired with non-nucleophilic bases. Recent innovations emphasize greener solvents and recyclable catalysts to enhance sustainability and efficiency.

A breakthrough approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF, achieving yields of 75–95% at room temperature. DBU’s strong basicity (pKa = 12) and steric hindrance prevent unwanted nucleophilic side reactions, making it superior to triethylamine (TEA) or DABCO, which require longer reaction times and chromatographic purification. Comparative studies show DBU accelerates the reaction by activating chloroacetyl chloride through chloride displacement, forming a reactive intermediate that readily couples with the aromatic amine (Figure 1).

Copper-based ionic liquids supported on nanocrystalline silicalite represent another advancement. These catalysts facilitate amide bond formation under mild conditions, with the silicalite framework ensuring recyclability. After five cycles, catalytic activity remains above 90%, minimizing waste. This heterogeneous system avoids solvent-intensive purification, aligning with green chemistry principles.

Microwave-assisted synthesis further reduces reaction times. In one protocol, 3,4-dichloroaniline reacts with chloroacetyl chloride under microwave irradiation, completing the reaction in minutes rather than hours. While this method has not been directly applied to N-(2-Chloro-4-methoxyphenyl)acetamide, its success with analogous compounds suggests adaptability, particularly for optimizing energy efficiency.

Mechanistic Investigations of Chloroacetyl Chloride Coupling Reactions

The coupling mechanism between chloroacetyl chloride and aromatic amines involves sequential base-assisted deprotonation and nucleophilic acyl substitution. DBU plays a dual role: it deprotonates the amine and activates chloroacetyl chloride by stabilizing the transition state. Spectroscopic studies propose that DBU forms a transient complex with chloroacetyl chloride, increasing the electrophilicity of the carbonyl carbon (Figure 2). This contrasts with traditional Friedel-Crafts acylation, where Lewis acids like AlCl3 coordinate to the carbonyl oxygen.

Kinetic analyses reveal that the reaction follows second-order kinetics, dependent on both amine and chloroacetyl chloride concentrations. Density functional theory (DFT) calculations suggest that the rate-limiting step is the nucleophilic attack of the amine on the activated carbonyl, with DBU lowering the activation energy by 15–20 kcal/mol compared to TEA.

Side reactions, such as over-acylation or hydrolysis, are mitigated by maintaining low temperatures (0–5°C) during reagent addition. The electron-donating methoxy group on the aromatic ring further enhances nucleophilicity, directing substitution to the para position relative to the chlorine atom.

Yield Optimization Strategies Through Temperature and Stoichiometric Control

Optimizing reaction parameters is critical for maximizing yields. Key strategies include:

Temperature Modulation:

  • Cryogenic Conditions: Adding chloroacetyl chloride at 0–5°C minimizes exothermic side reactions, improving selectivity.
  • Room-Temperature Stirring: Post-addition, stirring at 25°C for 3–6 hours ensures complete conversion without thermal degradation.

Stoichiometric Adjustments:

  • A slight excess of chloroacetyl chloride (1.02 equivalents) drives the reaction to completion, as unreacted amine can precipitate and complicate purification.
  • Sub-stoichiometric DBU (0.2 equivalents) suffices for catalysis, reducing costs and simplifying workup.

Solvent Selection:

  • THF’s moderate polarity balances solubility and reaction rate, whereas dichloromethane (DCM) leads to slower kinetics due to poor base solubility.

Table 1: Comparative Yields Under Varied Conditions

CatalystSolventTemperature (°C)Yield (%)
DBUTHF2595
DABCOTHF2565
TEADCM2558
Cu-IL/SilicaliteToluene8092

Data derived from .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

199.0400063 g/mol

Monoisotopic Mass

199.0400063 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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